2-(Methylamino)nicotinaldehyde hydrochloride
Description
BenchChem offers high-quality 2-(Methylamino)nicotinaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)nicotinaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(methylamino)pyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-8-7-6(5-10)3-2-4-9-7;/h2-5H,1H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMLWSCSYNLFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=N1)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67295-24-3 | |
| Record name | 3-Pyridinecarboxaldehyde, 2-(methylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67295-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylamino)nicotinaldehyde hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Methylamino)nicotinaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable and robust synthetic pathway for the preparation of 2-(Methylamino)nicotinaldehyde hydrochloride, a key building block in the development of various pharmaceutical compounds. The presented methodology is grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and practical applicability for researchers in the field of medicinal and organic chemistry.
Introduction: The Significance of Substituted Nicotinaldehydes
Substituted nicotinaldehydes are a class of heterocyclic compounds of significant interest in drug discovery. The pyridine ring is a common motif in a wide array of biologically active molecules, and the presence of both an aldehyde and an amino group provides versatile handles for further chemical modifications. 2-(Methylamino)nicotinaldehyde, in particular, serves as a crucial intermediate for the synthesis of compounds targeting a range of therapeutic areas, including but not limited to neurodegenerative diseases and oncology. The hydrochloride salt form often enhances the compound's stability and solubility, making it more amenable to pharmaceutical formulation and biological testing.[1][2]
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of 2-(Methylamino)nicotinaldehyde hydrochloride points to 2-(Methylamino)nicotinaldehyde as the immediate precursor. This free base can be envisioned to be synthesized via a nucleophilic aromatic substitution reaction between 2-chloronicotinaldehyde and methylamine. The starting material, 2-chloronicotinaldehyde, can be prepared from the commercially available 2-chloronicotinic acid in a two-step reduction and oxidation sequence.
Caption: Proposed synthetic pathway for 2-(Methylamino)nicotinaldehyde hydrochloride.
Detailed Synthetic Protocol
This section provides a step-by-step methodology for the synthesis of 2-(Methylamino)nicotinaldehyde hydrochloride, starting from 2-chloronicotinic acid.
Step 1: Reduction of 2-Chloronicotinic Acid to 2-Chloronicotinyl Alcohol
The initial step involves the reduction of the carboxylic acid functionality of 2-chloronicotinic acid to a primary alcohol. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate.[3][4]
Experimental Protocol:
-
In a four-necked flask, suspend sodium borohydride (NaBH₄) in anhydrous tetrahydrofuran (THF) and cool the mixture to a temperature between -10°C and 0°C.
-
Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for a short period.
-
Prepare a solution of 2-chloronicotinic acid in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature below 30°C.
-
Allow the reaction to warm to room temperature and stir for approximately 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the careful addition of water.
-
Adjust the pH of the solution to 8-9 using a 10% aqueous sodium hydroxide solution.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloronicotinyl alcohol, which can be used in the next step without further purification.[4]
Step 2: Oxidation of 2-Chloronicotinyl Alcohol to 2-Chloronicotinaldehyde
The second step is the selective oxidation of the primary alcohol to an aldehyde. A mild oxidizing agent such as manganese dioxide (MnO₂) is well-suited for this transformation, preventing over-oxidation to the carboxylic acid.[3][4]
Experimental Protocol:
-
In a four-necked flask, dissolve the 2-chloronicotinyl alcohol obtained from the previous step in dichloromethane (DCM).
-
Add activated manganese dioxide (MnO₂) to the solution.
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide.
-
Wash the filter cake with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford pure 2-chloronicotinaldehyde as a solid.[4]
Step 3: Synthesis of 2-(Methylamino)nicotinaldehyde
This key step involves a nucleophilic aromatic substitution reaction where the chloro group at the 2-position of the pyridine ring is displaced by methylamine.
Experimental Protocol:
-
Dissolve 2-chloronicotinaldehyde in a suitable solvent such as ethanol or a sealed tube with an aqueous solution of methylamine.
-
Add an excess of methylamine (as a solution in a solvent like THF or water) to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(methylamino)nicotinaldehyde.
Step 4: Formation of 2-(Methylamino)nicotinaldehyde Hydrochloride
The final step is the conversion of the free base into its hydrochloride salt to improve its handling and solubility properties.[1][2]
Experimental Protocol:
-
Dissolve the purified 2-(methylamino)nicotinaldehyde in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
A precipitate of 2-(methylamino)nicotinaldehyde hydrochloride will form.
-
Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum to obtain the final product.
Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | 2-Chloronicotinic Acid | NaBH₄, BF₃·OEt₂, THF | 2-Chloronicotinyl Alcohol | High (often used directly)[4] |
| 2 | 2-Chloronicotinyl Alcohol | MnO₂, DCM | 2-Chloronicotinaldehyde | ~86-88%[3][4] |
| 3 | 2-Chloronicotinaldehyde | Methylamine, Solvent | 2-(Methylamino)nicotinaldehyde | Good to High |
| 4 | 2-(Methylamino)nicotinaldehyde | Anhydrous HCl, Solvent | 2-(Methylamino)nicotinaldehyde Hydrochloride | Quantitative |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(Methylamino)nicotinaldehyde hydrochloride. The individual steps utilize well-established and high-yielding reactions, starting from a commercially available precursor. This in-depth guide, with its detailed protocols and supporting references, is intended to be a valuable resource for researchers engaged in the synthesis of novel pharmaceutical agents.
References
-
CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents.
-
Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap.
-
CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents.
-
2-Hydroxynicotinaldehyde | 36404-89-4 - ChemicalBook.
-
Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 2022.
-
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC - NIH.
Sources
- 1. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 2. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]
- 4. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Introduction: The Significance of Substituted Nicotinaldehydes in Medicinal Chemistry
An Application Note for the Synthesis of 2-(Methylamino)nicotinaldehyde Hydrochloride
2-(Methylamino)nicotinaldehyde hydrochloride is a pivotal heterocyclic building block, belonging to the broader class of substituted pyridine derivatives. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules and natural products. The unique electronic properties of the pyridine ring, combined with the reactivity of the aldehyde and methylamino functional groups, make this compound a versatile intermediate for constructing more complex molecular architectures. Its application spans the synthesis of novel kinase inhibitors, receptor agonists/antagonists, and other potential therapeutic agents.
This document provides a comprehensive, field-proven protocol for the synthesis of 2-(Methylamino)nicotinaldehyde hydrochloride. The methodology is grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in heterocyclic chemistry. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice to ensure reproducibility and success.
Proposed Synthetic Pathway and Mechanism
The synthesis of 2-(Methylamino)nicotinaldehyde hydrochloride is proposed to proceed via a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): The reaction is initiated by the treatment of 2-chloronicotinaldehyde with a solution of methylamine. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of the aldehyde group at the 3-position. This electronic arrangement makes the C2 position, where the chlorine atom is located, highly susceptible to nucleophilic attack. Methylamine, acting as the nucleophile, attacks this electrophilic carbon.
-
Hydrochloride Salt Formation: The resulting free base, 2-(Methylamino)nicotinaldehyde, is then converted to its hydrochloride salt. This is achieved by treating a solution of the purified base with hydrochloric acid. The salt form often exhibits improved stability, crystallinity, and handling characteristics compared to the free base, which is advantageous for storage and subsequent reactions.
The mechanistic rationale involves the formation of a transient, negatively charged intermediate known as a Meisenheimer complex after the initial nucleophilic attack. The aromaticity of the pyridine ring is temporarily disrupted. The subsequent expulsion of the chloride ion, a good leaving group, restores the aromaticity and yields the substituted product.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Chloronicotinaldehyde | 55471-33-5 | C₆H₄ClNO | 141.55 |
| Methylamine solution | 74-89-5 | CH₅N | 31.06 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
| Diethyl ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 |
| Hydrochloric acid (ethereal solution, e.g., 2M in Et₂O) | 7647-01-0 | HCl | 36.46 |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel and filter paper
-
Vacuum filtration apparatus (Büchner funnel and flask)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
-
Thin-Layer Chromatography (TLC) plates and chamber
Step-by-Step Synthesis Procedure
Part 1: Synthesis of 2-(Methylamino)nicotinaldehyde (Free Base)
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-chloronicotinaldehyde (1.0 eq) in dichloromethane (DCM, approx. 10 volumes).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. This cooling is crucial to manage the exothermicity of the subsequent aminolysis reaction.
-
Addition of Methylamine: Charge the dropping funnel with an aqueous or methanolic solution of methylamine (e.g., 40% in water, 2.0-3.0 eq). Add the methylamine solution dropwise to the stirred solution of 2-chloronicotinaldehyde over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 50 mL) to neutralize any excess acid and remove water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(Methylamino)nicotinaldehyde as a solid or oil.
Part 2: Formation and Isolation of Hydrochloride Salt
-
Dissolution: Dissolve the crude product from Part 1 in a minimum amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: While stirring, slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise.[1] The hydrochloride salt will precipitate out of the solution as a solid. Monitor the pH with moist pH paper to ensure slight acidity.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[1]
-
Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any non-salt impurities. Dry the product under vacuum to a constant weight.
Characterization
The identity and purity of the final product, 2-(Methylamino)nicotinaldehyde hydrochloride, should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the free base.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the aldehyde, N-H of the amine).
-
Melting Point: To assess the purity of the crystalline salt.
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
2-Chloronicotinaldehyde: Is a skin and eye irritant. Avoid inhalation and direct contact.
-
Methylamine: Is a flammable and corrosive gas/liquid. It can cause severe skin burns and eye damage and is toxic if inhaled. Handle with extreme care.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhaling vapors.
-
Hydrochloric Acid: Is highly corrosive and can cause severe burns. Handle with care, ensuring no contact with skin or eyes.
Workflow Visualization
Caption: Synthetic workflow for 2-(Methylamino)nicotinaldehyde hydrochloride.
References
-
SD Fine-Chem. (n.d.). 2-(METHYLAMINO) ETHANOL GHS Safety Data Sheet. SD Fine-Chem. Retrieved from [Link]
Sources
Application Note: Comprehensive Characterization of 2-(Methylamino)nicotinaldehyde Hydrochloride
Introduction
2-(Methylamino)nicotinaldehyde hydrochloride is a substituted pyridine derivative with significant potential as a versatile building block in pharmaceutical and agrochemical research. Its structural features, comprising a pyridine ring, a secondary amine, and an aldehyde functional group, make it a valuable precursor for the synthesis of a wide range of complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.
Given its role as a key intermediate, the precise and accurate characterization of 2-(Methylamino)nicotinaldehyde hydrochloride is paramount to ensure the quality, consistency, and safety of downstream products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this compound, including its identification, purity assessment, and impurity profiling. The methodologies detailed herein are designed to be robust and self-validating, providing a strong foundation for quality control and regulatory submissions.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-(Methylamino)nicotinaldehyde hydrochloride is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | (Calculated) |
| Molecular Weight | 172.62 g/mol | (Calculated) |
| Appearance | Expected to be a crystalline solid | General knowledge of hydrochloride salts |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | General knowledge of hydrochloride salts |
| UV-Vis Absorbance | Expected to have strong absorbance in the UV region due to the substituted pyridine ring | General knowledge of aromatic compounds |
Proposed Synthetic Pathway and Potential Impurities
A plausible and common synthetic route to 2-(Methylamino)nicotinaldehyde hydrochloride involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloronicotinaldehyde, with methylamine, followed by salt formation with hydrochloric acid.[1]
Figure 1: Proposed synthetic pathway for 2-(Methylamino)nicotinaldehyde hydrochloride.
Based on this synthetic route, several potential process-related impurities and degradation products should be considered during analysis:
| Impurity | Structure | Origin | Recommended Analytical Technique |
| Impurity A: 2-Chloronicotinaldehyde | Starting Material | Unreacted starting material | HPLC, GC-MS |
| Impurity B: 2-Hydroxynicotinaldehyde | Side Product | Hydrolysis of 2-chloronicotinaldehyde | HPLC |
| Impurity C: 2-(Dimethylamino)nicotinaldehyde | Side Product | Over-methylation or impurity in methylamine | HPLC, GC-MS |
| Impurity D: Nicotinic acid derivative | Degradation Product | Oxidation of the aldehyde | HPLC |
Analytical Characterization Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of 2-(Methylamino)nicotinaldehyde hydrochloride. The following workflow outlines the recommended techniques to confirm the identity, purity, and impurity profile of the compound.
Figure 2: Recommended analytical workflow for characterization.
Detailed Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination
Reverse-phase HPLC is the primary technique for assessing the purity of 2-(Methylamino)nicotinaldehyde hydrochloride and for quantifying known and unknown impurities.[2] The hydrochloride salt is readily soluble in aqueous mobile phases, making it well-suited for this method.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected for its versatility and ability to retain the moderately polar analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution with acetonitrile and a phosphate buffer is employed to ensure the separation of the main component from both more polar and less polar impurities. The buffer helps to maintain a consistent pH and improve peak shape.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring provides high sensitivity.
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 20.0 50 50 25.0 50 50 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a valuable complementary technique for the identification and quantification of volatile and semi-volatile impurities that may not be readily detected by HPLC.
Rationale for Method Design:
-
Derivatization: While the parent compound may have limited volatility, GC-MS analysis of potential volatile impurities from the synthesis, such as residual solvents or starting materials, is crucial.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of potential volatile organic compounds.
-
Temperature Program: A programmed temperature ramp ensures the elution of compounds with varying boiling points.
-
Detection: Mass spectrometry provides definitive identification of eluted compounds based on their mass spectra.
Protocol:
-
Instrumentation: GC system with a split/splitless injector, coupled to a mass spectrometer.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of 2-(Methylamino)nicotinaldehyde hydrochloride.
Rationale for Method Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the hydrochloride salt and its distinct solvent peaks that do not interfere with the analyte signals.
-
Expected Spectra: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, the methyl protons, and the amine proton. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Protocol:
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆.
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.75 mL of solvent.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected chemical shifts (δ, ppm): Aromatic protons (7.0-8.5), aldehyde proton (9.5-10.5), methyl protons (2.8-3.2), amine proton (variable, may be broad).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected chemical shifts (δ, ppm): Aldehyde carbonyl (185-195), aromatic carbons (110-160), methyl carbon (30-40).
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule.
Rationale for Method Design:
-
Sample Preparation: The attenuated total reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.
-
Expected Peaks: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the aldehyde, and the C=C and C=N stretches of the pyridine ring.[3][4]
Protocol:
-
Instrumentation: FTIR spectrometer equipped with a universal ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H stretch (secondary amine): 3300-3500 (moderate, sharp)
-
C-H stretch (aromatic): 3000-3100
-
C-H stretch (aldehyde): 2700-2900 (two weak bands)
-
C=O stretch (aldehyde): 1680-1710 (strong)
-
C=C and C=N stretches (pyridine ring): 1400-1600
-
Stability Indicating Studies
To ensure the stability of 2-(Methylamino)nicotinaldehyde hydrochloride, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[5][6] The developed HPLC method should be capable of separating the parent compound from any degradation products formed.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a defined period.
Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for the characterization of 2-(Methylamino)nicotinaldehyde hydrochloride. The combination of chromatographic and spectroscopic techniques ensures the unambiguous identification, accurate purity assessment, and thorough impurity profiling of this important chemical intermediate. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality and consistency in their work, ultimately contributing to the development of safe and effective new products.
References
- Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.
- Google Patents. (n.d.). Preparation method of 2-chloro nicotinaldehyde.
-
Wikipedia. (2023, December 1). Pyridine-3-carbaldehyde. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2008, January). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers. Retrieved January 26, 2026, from [Link]
-
Taylor & Francis Online. (2023, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (1990, January 1). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved January 26, 2026, from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2022, June 29). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Retrieved January 26, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Exploring the Versatility of Nicotinaldehyde (3-Pyridinecarboxaldehyde) in Chemical Applications. Retrieved January 26, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 2-chloro nicotinaldehyde. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (2021, June 10). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid.
-
ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved January 26, 2026, from [Link]
-
University of Westminster. (n.d.). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. Retrieved January 26, 2026, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR: amines. Retrieved January 26, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nicotine Analogues from 2-(Methylamino)nicotinaldehyde Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotine, the primary psychoactive alkaloid in tobacco, exerts its effects through interaction with nicotinic acetylcholine receptors (nAChRs). The diverse subtypes of nAChRs and their roles in various physiological and pathological processes have spurred significant interest in the development of nicotine analogues. These analogues are crucial tools for probing nAChR function, developing novel therapeutics for neurological disorders, and as potential smoking cessation aids with improved safety profiles. A key precursor in the synthesis of a variety of these analogues is 2-(methylamino)nicotinaldehyde and its more stable hydrochloride salt. This document provides a comprehensive guide to the synthesis of this precursor and its application in the preparation of novel nicotine analogues.
Precursor: 2-(Methylamino)nicotinaldehyde Hydrochloride
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | (Calculated) |
| Molecular Weight | 172.62 g/mol | (Calculated) |
| Appearance | Expected to be a solid | [1] |
| Solubility | Expected to be soluble in water and polar organic solvents | General knowledge of hydrochloride salts |
Safety Information
The hydrochloride salt of 2-(methylamino)nicotinaldehyde is not extensively characterized in publicly available safety data sheets. However, based on data for structurally related compounds such as 4-(Methylamino)-1-(3-pyridyl-d4)-1-butanone 2HCl and 2-aminonicotinaldehyde, the following hazards should be considered[2][3]:
-
Toxic if swallowed.
-
Causes skin irritation.
-
May cause an allergic skin reaction.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for a comprehensive understanding of the hazards.
Synthesis of 2-(Methylamino)nicotinaldehyde Hydrochloride
A potential route for the synthesis of 2-(methylamino)nicotinaldehyde involves the reaction of 3-cyano-1-methylpyridinium iodide with sodium hydroxide, which is proposed to proceed through a Dimroth rearrangement[4]. The resulting free base can then be converted to its hydrochloride salt.
Part 1: Synthesis of 2-(Methylamino)nicotinaldehyde (Free Base)
This protocol is adapted from the procedure described for the formation of 2-methylaminopyridine-3-carbaldehyde[4].
Reaction Scheme:
Sources
- 1. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 3. 3-Pyridinecarboxaldehyde, 2-amino- | C6H6N2O | CID 737633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Methylamino)nicotinaldehyde Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Methylamino)nicotinaldehyde hydrochloride. Here, we address common challenges and frequently encountered side reactions in a practical question-and-answer format, providing in-depth troubleshooting strategies and preventative measures to ensure a successful and efficient synthesis.
Troubleshooting Guide
This section provides solutions to specific problems that may arise during the synthesis of 2-(Methylamino)nicotinaldehyde hydrochloride.
Issue 1: Low yield of the desired product after the introduction of the methylamino group.
-
Question: I am reacting 2-chloronicotinaldehyde with methylamine to synthesize 2-(methylamino)nicotinaldehyde, but my yields are consistently low. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this nucleophilic aromatic substitution reaction can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that you are using a sufficient excess of methylamine to drive the reaction to completion. A molar ratio of at least 2:1 (methylamine to 2-chloronicotinaldehyde) is recommended. Secondly, the reaction temperature plays a crucial role. While higher temperatures can accelerate the reaction, they can also lead to the formation of side products. A systematic optimization of the reaction temperature, starting from room temperature and gradually increasing, is advised. Finally, the choice of solvent is important. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can facilitate the reaction.
Issue 2: Presence of a significant amount of an unknown impurity with a higher molecular weight in the final product.
-
Question: After purification, my NMR and mass spectrometry data show an impurity with a molecular weight corresponding to the addition of a second 2-nicotinaldehyde unit. What is this impurity and how can I avoid its formation?
-
Answer: This impurity is likely a di-substituted by-product, where the newly formed 2-(methylamino)nicotinaldehyde has reacted with another molecule of 2-chloronicotinaldehyde. This occurs when the nucleophilicity of the product is comparable to or greater than that of methylamine, and there is a localized depletion of methylamine. To prevent this, ensure a homogeneous reaction mixture with efficient stirring. Adding the 2-chloronicotinaldehyde slowly to a solution of excess methylamine can also help maintain a high concentration of the primary nucleophile and minimize the formation of this side product.
Issue 3: The Vilsmeier-Haack formylation of 2-(methylamino)pyridine results in a complex mixture of products.
-
Question: I am attempting to formylate 2-(methylamino)pyridine to introduce the aldehyde group at the 3-position, but I am observing the formation of multiple products. How can I improve the regioselectivity of this reaction?
-
Answer: The Vilsmeier-Haack reaction is a powerful tool for formylation, but its regioselectivity can be influenced by the substrate and reaction conditions.[1][2][3][4] The methylamino group is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 2-(methylamino)pyridine, the 3- and 5-positions are activated. To favor formylation at the desired 3-position, careful control of the reaction temperature is critical. Running the reaction at a lower temperature (e.g., 0-10 °C) can enhance the kinetic control and improve the regioselectivity. Additionally, the stoichiometry of the Vilsmeier reagent (formed from a formamide like DMF and phosphorus oxychloride) should be carefully controlled. Using a slight excess (1.1-1.2 equivalents) is often sufficient.
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the synthesis and handling of 2-(Methylamino)nicotinaldehyde hydrochloride.
Question 1: What is the optimal method for the purification of 2-(Methylamino)nicotinaldehyde hydrochloride?
-
Answer: Recrystallization is a highly effective method for purifying the final hydrochloride salt.[5] A common procedure involves dissolving the crude product in a minimal amount of a hot polar solvent, such as ethanol or isopropanol, and then allowing it to cool slowly to form crystals. The choice of solvent is critical and may require some experimentation to find the optimal conditions for high recovery and purity. Washing the filtered crystals with a small amount of cold solvent can help remove any remaining soluble impurities. For persistent impurities, column chromatography of the free base before salt formation may be necessary.
Question 2: How can I prevent the oxidation of the aldehyde group during workup and storage?
-
Answer: Aldehydes are susceptible to oxidation to carboxylic acids, especially in the presence of air and light. During the workup, it is advisable to minimize exposure to atmospheric oxygen by working under an inert atmosphere (e.g., nitrogen or argon) if possible. Storing the final product in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature (e.g., in a refrigerator) will significantly prolong its shelf life.
Question 3: Can I use other formylating agents besides the Vilsmeier-Haack reagent?
-
Answer: While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques can be employed.[2][6] For instance, the Duff reaction, which uses hexamethylenetetramine in the presence of an acid, is another option for the formylation of activated aromatic rings.[7][8] However, the reaction conditions for the Duff reaction are typically harsher than those of the Vilsmeier-Haack reaction, which may not be suitable for all substrates. The choice of formylating agent will depend on the specific requirements of your synthesis and the stability of your starting materials.
Key Reaction Parameters and Their Impact on Purity
| Parameter | Recommended Condition | Rationale and Impact on Side Reactions |
| Methylamine Stoichiometry | > 2 equivalents | A significant excess of methylamine helps to drive the nucleophilic substitution to completion and minimizes the formation of di-substituted by-products. |
| Reaction Temperature (Amination) | 25-80 °C (optimized) | Lower temperatures can reduce the rate of side reactions, while higher temperatures can be necessary to drive the reaction to completion. Optimization is key. |
| Vilsmeier Reagent Stoichiometry | 1.1-1.2 equivalents | Using a large excess can lead to over-formylation or the formation of other side products. Precise control is important for clean conversion. |
| Reaction Temperature (Formylation) | 0-10 °C | Lower temperatures improve the regioselectivity of the Vilsmeier-Haack reaction, favoring formylation at the desired 3-position. |
| Workup pH | Neutral to slightly acidic | Aldehydes can be unstable under strongly acidic or basic conditions. Maintaining a controlled pH during extraction and purification is crucial to prevent degradation. |
Reaction Pathway and Potential Side Reactions
Caption: Synthesis pathway of 2-(Methylamino)nicotinaldehyde hydrochloride and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-(Methylamino)nicotinaldehyde
-
To a solution of methylamine (2.2 equivalents) in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinaldehyde (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water to remove excess methylamine and its hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude 2-(Methylamino)nicotinaldehyde hydrochloride in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
References
- Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE.
- PubChem. 6-(Methylamino)nicotinaldehyde.
- Chemistry LibreTexts. (2024). 19.
- PMC. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
- MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- ResearchGate. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.
- RSC Publishing. Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof.
- Google Patents.
- EMU Physics Department. (2023).
- PubMed. (2010).
- Chemistry Steps. Vilsmeier-Haack Reaction.
- PMC. (2015).
- Wikipedia. Delépine reaction.
- European Patent Office. (2023). PROCESSES FOR PURIFYING LIGANDS - EP 3642212 B1.
- NROChemistry. Vilsmeier-Haack Reaction.
- YouTube. (2021). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. Delepine reaction.
- Google Patents.
- Sigma-Aldrich. 2-(Methylamino)pyridine 98 4597-87-9.
- Googleapis.com. (2011).
- Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- SCBT. 6-(Methylamino)nicotinaldehyde | CAS 72087-21-9.
- University of Galway Research Repository. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. Delepine reaction [organic-chemistry.org]
Navigating Solubility Challenges with 2-(Methylamino)nicotinaldehyde Hydrochloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Methylamino)nicotinaldehyde hydrochloride. As Senior Application Scientists, we understand that realizing the full potential of a compound in your research hinges on overcoming practical hurdles like solubility. This guide is designed to provide you with in-depth, actionable solutions to common solubility issues encountered during your experiments. We will delve into the chemical principles governing its solubility and offer step-by-step protocols to ensure you can confidently prepare your solutions for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding the handling and dissolution of 2-(Methylamino)nicotinaldehyde hydrochloride.
Q1: What are the general solubility characteristics of 2-(Methylamino)nicotinaldehyde hydrochloride?
A1: As a hydrochloride salt of an amine, 2-(Methylamino)nicotinaldehyde hydrochloride is generally expected to be soluble in aqueous solutions. The protonated amine group significantly increases its polarity compared to its free base form. However, its solubility in common organic solvents can be more limited. While not extensively documented for this specific compound, related pyridine derivatives suggest some solubility in polar protic solvents like ethanol, and polar aprotic solvents like DMSO and DMF are often effective for creating stock solutions.
Q2: I'm having trouble dissolving the compound in water. What could be the issue?
A2: Several factors can contribute to difficulty in dissolving 2-(Methylamino)nicotinaldehyde hydrochloride in water. The primary reason is often related to the pH of the water. If the water is neutral or slightly basic, the hydrochloride salt may begin to convert to its less soluble free base form. Additionally, the concentration you are trying to achieve might exceed its intrinsic aqueous solubility.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating can be a useful technique to increase the rate of dissolution and, in some cases, the solubility limit. However, it is crucial to be cautious. Prolonged or excessive heating can potentially lead to the degradation of the compound, especially the aldehyde group which can be susceptible to oxidation or other reactions. We recommend gentle warming (e.g., to 37-50°C) with constant stirring and visually inspecting for any color changes that might indicate degradation.
Q4: What is the predicted pKa of 2-(Methylamino)nicotinaldehyde and why is it important?
A4: The predicted pKa of the conjugate acid of the free base, 2-(Methylamino)nicotinaldehyde, is approximately 5.0. This value is critical because it indicates the pH at which the compound will exist as a 50:50 mixture of its protonated (hydrochloride salt, more water-soluble) and deprotonated (free base, less water-soluble) forms. To maintain the compound in its more soluble salt form, the pH of your solution should be kept well below the pKa.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section provides a systematic approach to resolving common solubility challenges.
Initial Assessment: Visual Inspection and Preliminary Steps
Before attempting more complex methods, start with these basic steps:
-
Visual Inspection: Examine the solid material. Is it a fine powder or crystalline? Fine powders generally dissolve faster due to a larger surface area.
-
Sonication: Place the vial containing the compound and solvent in a sonicator bath. The ultrasonic waves can help to break up aggregates and increase the rate of dissolution.
-
Vortexing: Vigorous mixing using a vortex mixer can also aid in dissolving the compound.
If these initial steps do not yield a clear solution, proceed to the following troubleshooting workflows.
Workflow 1: Optimizing Aqueous Solubility through pH Adjustment
The solubility of amine hydrochloride salts is highly dependent on pH. By controlling the pH, you can ensure the compound remains in its protonated, more soluble form.
Causality:
The hydrochloride salt exists in equilibrium with its free base form in solution. According to the Henderson-Hasselbalch equation, at a pH below the pKa of the conjugate acid, the protonated form (the salt) will predominate. The aldehyde group on the pyridine ring is an electron-withdrawing group, which can decrease the basicity of the nitrogen atoms, thus affecting the pKa.[1]
Experimental Protocol:
-
Prepare an Acidic Buffer: Instead of deionized water, use a buffer with a pH of 2-4. A citrate or phosphate buffer is a suitable choice.
-
Weigh and Add: Accurately weigh the desired amount of 2-(Methylamino)nicotinaldehyde hydrochloride.
-
Gradual Addition: Slowly add the acidic buffer to the solid while stirring or vortexing.
-
Observe and Adjust: If the compound still does not fully dissolve, you can cautiously add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to further lower the pH. Monitor the pH of the solution to ensure it remains within a range that is compatible with your experimental system.
Troubleshooting this Workflow:
-
Precipitation upon standing: If the solution becomes cloudy or forms a precipitate over time, it may indicate that the pH is drifting upwards. Re-adjusting the pH with a small amount of acid can resolve this.
-
Incompatibility with assay: Ensure that the acidic pH is compatible with your downstream application (e.g., cell culture, enzyme assays). If not, consider using a co-solvent approach (Workflow 2).
Workflow 2: Utilizing Co-solvents for Stock Solutions
For applications where high concentrations are required or when aqueous solutions are not suitable, creating a concentrated stock solution in an organic solvent is a common practice.
Causality:
Organic solvents can disrupt the crystal lattice of the solid and solvate the molecule, facilitating dissolution. Polar aprotic solvents like DMSO and DMF are particularly effective at dissolving a wide range of organic molecules, including salts.[2]
Recommended Solvents and Estimated Solubilities:
| Solvent | Type | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A powerful solvent, but can be toxic to cells at higher concentrations.[3][4] Keep the final concentration in your assay below 0.5%. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, can be cytotoxic. Ensure the final concentration is minimized. |
| Ethanol | Polar Protic | Moderate | Generally less toxic than DMSO and DMF, making it a good choice for many biological assays. |
| Water | Polar Protic | Moderate (pH-dependent) | As discussed in Workflow 1, solubility is highly influenced by pH. |
Note: These are estimated solubilities based on related compounds. It is always recommended to perform a small-scale pilot experiment to determine the actual solubility in your solvent of choice.
Experimental Protocol for Preparing a Stock Solution:
-
Solvent Selection: Choose a solvent that is compatible with your experimental system. For many in vitro assays, DMSO is a common choice for initial stock solutions.
-
Weigh Compound: Accurately weigh the 2-(Methylamino)nicotinaldehyde hydrochloride into a suitable vial.
-
Add Solvent: Add a small volume of the chosen solvent to the solid.
-
Facilitate Dissolution: Use a combination of vortexing and gentle warming (if necessary) to dissolve the compound. Sonication can also be effective.
-
Dilute to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the desired final concentration.
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture to prevent degradation.
Diagram: Decision-Making Flowchart for Dissolving 2-(Methylamino)nicotinaldehyde Hydrochloride
Caption: Decision-making flowchart for solubility troubleshooting.
Stability Considerations
The stability of your 2-(Methylamino)nicotinaldehyde hydrochloride solution is crucial for obtaining reliable experimental results.
-
pH Stability: As a hydrochloride salt, acidic conditions will favor the more stable protonated form. In neutral or basic solutions, the compound will exist as the free base, which may be more susceptible to degradation, particularly the aldehyde group. Nicotinaldehyde derivatives can be unstable, and their stability is influenced by the reaction conditions.[5][6]
-
Light and Air Sensitivity: Aldehydes can be sensitive to light and air (oxidation). It is recommended to store solutions in amber vials and to minimize headspace to reduce exposure to air.
-
Storage of Stock Solutions: For long-term storage, it is best to keep stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Conclusion
Overcoming the solubility challenges of 2-(Methylamino)nicotinaldehyde hydrochloride is achievable with a systematic and informed approach. By understanding the key role of pH and the utility of co-solvents, researchers can confidently prepare solutions for their experiments. This guide provides a foundation for troubleshooting, but as with any experimental work, careful observation and methodical adjustments are key to success.
References
-
PubChem. 6-(Methylamino)nicotinaldehyde. National Center for Biotechnology Information. [Link]
-
LibreTexts Chemistry. Relative Basicity of Amines and Other Compounds. [Link]
-
Bekhit, A. A., et al. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 69-77. [Link]
- Lonza Ltd. (1996). Process for the preparation of aqueous nicotinaldehyde.
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. [Link]
-
Goh, C. F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1029. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Global Substance Registration System. 2-(METHYLAMINO)-3-PYRIDINEMETHANOL HYDROCHLORIDE. [Link]
- Ciba-Geigy AG. (2000). Method for preparing nicotine aldehyde aqueous solution.
-
ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]
-
Taylor & Francis Online. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]
-
U.S. Pharmacopeia. Description and Solubility. [Link]
-
Jensen, J. H. (2018). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 6, e5325. [Link]
-
ResearchGate. Formulation for Enhancement of Rate of In Vitro Drug Release Profiles of Poorly Soluble Rilpivirine Hydrochloride by Spray Drying Technique. [Link]
-
Kassim, M. A., et al. (2021). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Malaysian Journal of Science, 40(2), 1-13. [Link]
-
ResearchGate. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]
- Bayer Cropscience AG. (2009). Process for the preparation of nicotinaldehydes.
- Shanghai Institute of Pharmaceutical Industry. (2008). Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
-
Kudalkar, S. N., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(11), 1109–1113. [Link]
-
Emampour, M., et al. (2025). Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. CrystEngComm. [Link]
-
ResearchGate. Formulating Poorly Water Soluble Drugs. [Link]
-
PubMed. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]
-
Gaylord Chemical. DMSO. [Link]
-
PubMed. Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. [Link]
-
ChemRxiv. Interpretable deep-learning pKa prediction for small molecule drugs via atomic sensitivity analysis. [Link]
-
PubMed. Medicinal chemistry and dynamic structure-activity analysis in the discovery of drugs acting at histamine H2 receptors. [Link]
-
MDPI. Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. [Link]
-
PubChem. DMSO HCl. [Link]
Sources
- 1. 2-(Methylamino)ethanol | C3H9NO | CID 8016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. US5484918A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]
- 6. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]
Technical Support Center: Stabilizing 2-(Methylamino)nicotinaldehyde Hydrochloride in Solution
Welcome to the technical support center for 2-(Methylamino)nicotinaldehyde hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective use and stabilization of this compound in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
2-(Methylamino)nicotinaldehyde hydrochloride is a trifunctional molecule featuring a pyridine ring, a secondary amine, and an aldehyde group. This combination of functionalities makes it a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. However, the inherent reactivity of the aldehyde and amino groups, coupled with the electronic nature of the pyridine ring, presents unique stability challenges in solution. This guide will address these challenges head-on, providing you with the knowledge to maintain the compound's integrity throughout your experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered when working with 2-(Methylamino)nicotinaldehyde hydrochloride in solution.
FAQ 1: My solution of 2-(Methylamino)nicotinaldehyde hydrochloride is turning yellow/brown. What is happening and how can I prevent it?
Answer:
Discoloration is a common indicator of degradation. For a molecule like 2-(Methylamino)nicotinaldehyde hydrochloride, this is likely due to a combination of factors, primarily oxidation and polymerization of the aldehyde group. Aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid (2-(methylamino)nicotinic acid) and other colored byproducts. Additionally, aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of light, heat, or impurities.
Troubleshooting and Prevention:
-
Solvent Choice: The choice of solvent is critical. While the hydrochloride salt imparts some aqueous solubility, the stability in neutral aqueous solutions can be poor. A patent for the related compound nicotinaldehyde suggests that a mildly acidic aqueous environment, such as aqueous acetic acid, can provide a storage-stable solution. For organic reactions, anhydrous aprotic solvents like acetonitrile, THF, or dichloromethane (DCM) are recommended. Ensure your organic solvents are of high purity and freshly distilled or dried if necessary.
-
Inert Atmosphere: To prevent oxidation, always handle the solid and its solutions under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using Schlenk techniques or working in a glovebox.
-
Light Protection: Pyridine-containing compounds can be light-sensitive.[1] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze degradation.
-
Temperature Control: Elevated temperatures accelerate degradation.[2][3] Prepare and store solutions at low temperatures (e.g., 0-4 °C) whenever possible. For long-term storage, keeping the solid compound at -20°C is advisable.
FAQ 2: I am seeing a loss of potency or incomplete reactions. Could my stock solution of 2-(Methylamino)nicotinaldehyde hydrochloride have degraded?
Answer:
Yes, a loss of potency is a strong indication of degradation. The aldehyde functional group is the most likely site of degradation leading to a loss of reactivity in subsequent reactions. The primary degradation pathways to consider are:
-
Oxidation: The aldehyde group (-CHO) can be easily oxidized to a carboxylic acid (-COOH). This seemingly minor change will render the molecule unreactive in reactions where the aldehyde is the key electrophile (e.g., reductive amination, Wittig reactions).
-
Hydrolysis/Hydrate Formation: In aqueous solutions, aldehydes can exist in equilibrium with their corresponding gem-diols (hydrates). While this is a reversible process, the formation of the hydrate reduces the concentration of the active aldehyde at any given time.
-
Reaction with Nucleophiles: The aldehyde is susceptible to attack by nucleophiles. If your solvent or other reagents contain nucleophilic impurities (e.g., water, amines), these can react with your compound.
Troubleshooting and Verification:
-
Prepare Fresh Solutions: The most reliable practice is to prepare solutions of 2-(Methylamino)nicotinaldehyde hydrochloride fresh before each use.
-
Analytical Confirmation: If you suspect degradation, you can analyze your solution using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to check for the appearance of new peaks or spots, which would indicate the presence of degradation products.
FAQ 3: What is the optimal pH for dissolving and storing 2-(Methylamino)nicotinaldehyde hydrochloride?
Answer:
Maintaining an acidic pH is crucial for the stability of this compound in aqueous or protic solutions. The hydrochloride salt itself provides an initially acidic environment upon dissolution. A study on a similar hydrochloride salt compound demonstrated rapid decomposition at a pH greater than 6.
Recommendations:
-
Acidic Buffers: If a buffered aqueous solution is required, use a buffer system that maintains a pH between 3 and 5. Acetate or citrate buffers are suitable choices. Avoid basic buffers like phosphate or carbonate, as they will deprotonate the hydrochloride and the pyridine nitrogen, potentially accelerating degradation.
-
Aqueous Acetic Acid: As suggested by patent literature for nicotinaldehyde, a solution in aqueous acetic acid can be a stable formulation.[4] The concentration of acetic acid can be optimized depending on the required solubility and compatibility with your downstream application.
FAQ 4: I am performing a reaction that requires a non-acidic environment. How can I use 2-(Methylamino)nicotinaldehyde hydrochloride under these conditions?
Answer:
This is a common challenge when working with hydrochloride salts. You will need to carefully neutralize the hydrochloride salt immediately before your reaction.
Protocol for In Situ Neutralization:
-
Dissolve the 2-(Methylamino)nicotinaldehyde hydrochloride in an appropriate anhydrous solvent (e.g., DCM, THF).
-
Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), dropwise while stirring. Use a stoichiometric amount of the base (1 equivalent) to neutralize the HCl.
-
The free base of 2-(Methylamino)nicotinaldehyde is now generated in situ and is ready for your reaction.
Important Considerations:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as the free base form of the aldehyde will be more susceptible to degradation, particularly in the presence of water.
-
Immediate Use: The neutralized solution should be used immediately. The free base is generally less stable than the hydrochloride salt.
Diagram: Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for 2-(Methylamino)nicotinaldehyde hydrochloride in solution.
Caption: Potential degradation pathways of 2-(Methylamino)nicotinaldehyde.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of 2-(Methylamino)nicotinaldehyde hydrochloride with enhanced stability.
Materials:
-
2-(Methylamino)nicotinaldehyde hydrochloride
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Glacial Acetic Acid (optional, for aqueous solutions)
-
Amber glass vial with a screw cap and PTFE septum
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Weigh the desired amount of 2-(Methylamino)nicotinaldehyde hydrochloride in a clean, dry amber vial.
-
Purge the vial with an inert gas for 1-2 minutes.
-
Add the desired volume of anhydrous acetonitrile (or aqueous acetic acid solution, e.g., 1% v/v) via a syringe.
-
Seal the vial tightly with the cap.
-
Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Store the solution at 2-8 °C, protected from light.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general method for monitoring the stability of your 2-(Methylamino)nicotinaldehyde hydrochloride solution over time.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectroscopy of a fresh solution (likely around 260-320 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a fresh standard solution of 2-(Methylamino)nicotinaldehyde hydrochloride at a known concentration.
-
Inject the fresh standard to obtain a reference chromatogram and determine the retention time of the parent compound.
-
At specified time points (e.g., 0, 24, 48 hours), inject an aliquot of your stock solution.
-
Compare the chromatograms over time. Look for:
-
A decrease in the peak area of the parent compound.
-
The appearance of new peaks, which indicate degradation products.
-
-
Quantify the degradation by calculating the percentage of the parent peak area remaining relative to the initial time point.
Data Summary Table
The following table summarizes the key factors influencing the stability of 2-(Methylamino)nicotinaldehyde hydrochloride in solution.
| Factor | Recommendation for Enhanced Stability | Rationale |
| pH | Maintain an acidic pH (3-5) | Prevents deprotonation and subsequent degradation pathways. |
| Solvent | Anhydrous aprotic solvents (e.g., ACN, THF, DCM) or aqueous acetic acid | Minimizes reactions with nucleophilic solvents and provides a stable environment. |
| Temperature | Store solutions at 2-8 °C; solid at -20 °C | Reduces the rate of degradation reactions.[2][3] |
| Light | Protect from light using amber vials or foil | Prevents phot-catalyzed degradation.[1] |
| Atmosphere | Handle under an inert atmosphere (N₂ or Ar) | Prevents oxidation of the aldehyde group. |
Conclusion
The stability of 2-(Methylamino)nicotinaldehyde hydrochloride in solution is paramount for obtaining reliable and reproducible experimental results. By understanding the inherent chemical properties of the molecule and implementing the strategies outlined in this guide—namely, controlling the pH, choice of solvent, temperature, and exposure to light and air—researchers can significantly mitigate degradation. The adoption of these best practices will ultimately lead to higher quality data and more successful scientific outcomes.
References
- Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
- BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. BenchChem Technical Support.
- Trissel, L. A., Trusley, C., & Flora, K. P. (1987). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of hospital pharmacy, 44(9), 2352–2355.
- Al-Zoubi, W., & Al-Zoubi, I. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series, 1795(1), 012006.
- Wiley, R. H., & Hartman, J. L. (1951). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.
- Li, C., et al. (2020). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method. Food Chemistry, 327, 127059.
- Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules (Basel, Switzerland), 20(8), 14365–14376.
- Ciba-Geigy Ag. (1994). Process for the preparation of aqueous nicotinaldehyde.
- S. Fetzner. (1998). Bacterial degradation of pyridine, indole, quinoline, and their derivatives under different redox conditions. Applied Microbiology and Biotechnology.
- Singh, R. P., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Molecules, 25(21), 5038.
- Bhuniya, D., et al. (2017). Discovery of a novel class of aminothiazole-based potent inhibitors of Leishmania donovani. Journal of medicinal chemistry, 60(17), 7385-7401.
- Barlin, G. B. (1982). The Pyrazines. John Wiley & Sons.
- Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Bakshi, M., & Singh, S. (2002). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48.
- Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.
- European Medicines Agency. (2003).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Nicotinaldehyde Synthesis
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinaldehyde. It provides in-depth technical support, troubleshooting guidance, and frequently asked questions to navigate the complexities of catalyst selection and process optimization. Our focus is on providing practical, field-proven insights grounded in scientific principles to enhance the efficiency, selectivity, and reproducibility of your experiments.
Section 1: Navigating the Catalytic Landscape for Nicotinaldehyde Synthesis
Nicotinaldehyde, a pivotal intermediate in the pharmaceutical and agrochemical industries, can be synthesized through several catalytic routes.[1] The choice of a specific pathway and catalyst system is contingent upon the desired scale of production, available starting materials, and the specific performance metrics of interest, such as yield, selectivity, and catalyst longevity. Two predominant catalytic strategies are the oxidation of 3-picoline and the hydrogenation of 3-cyanopyridine.
Gas-Phase Oxidation of 3-Picoline: The Industrial Workhorse
The gas-phase oxidation of 3-picoline is a widely employed industrial method for producing pyridine aldehydes and their corresponding carboxylic acids.[2] This process typically utilizes supported vanadium-based catalysts, with vanadium pentoxide (V₂O₅) on a titanium dioxide (TiO₂) support being the most common formulation.[3]
Catalyst System: V₂O₅/TiO₂ is often enhanced with promoters such as molybdenum trioxide (MoO₃) or zirconium dioxide (ZrO₂) to improve performance.[3] The catalytic activity is intrinsically linked to the nature of the vanadium species on the support surface, with monomeric and polymeric vanadates being the active sites.[4]
Reaction Conditions: This reaction is typically carried out at elevated temperatures, generally in the range of 250–500°C, and at atmospheric or slightly elevated pressures.[2][3] The presence of steam is often required to improve selectivity towards the desired aldehyde.[2]
Hydrogenation of 3-Cyanopyridine: A Selective Reduction Pathway
An alternative route to nicotinaldehyde is the catalytic hydrogenation of 3-cyanopyridine. This method offers a more direct conversion to the aldehyde under milder conditions compared to gas-phase oxidation.
Catalyst System: Raney nickel is the catalyst of choice for this transformation.[5] The reaction is typically conducted in an acidic aqueous medium, which helps to suppress the formation of by-products.[6]
Reaction Conditions: The hydrogenation is generally performed at lower temperatures and under a hydrogen atmosphere. The acidic environment, while crucial for selectivity, can also contribute to catalyst deactivation.
Section 2: Troubleshooting Guide for Nicotinaldehyde Synthesis
This section addresses common issues encountered during the synthesis of nicotinaldehyde, providing a systematic approach to problem-solving.
Gas-Phase Oxidation of 3-Picoline (V₂O₅/TiO₂ Catalyst)
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Conversion of 3-Picoline | 1. Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter.[3] 2. Catalyst Deactivation: The catalyst may have lost activity due to coking or poisoning. 3. Insufficient Oxidant Concentration: The ratio of oxygen to 3-picoline is crucial for the reaction rate. | 1. Optimize Temperature: Systematically vary the reaction temperature within the recommended range (e.g., 250-400°C) to find the optimal point for your specific catalyst and reactor setup. 2. Catalyst Regeneration: Implement a regeneration protocol. A common method is to calcine the catalyst in air at a high temperature (e.g., 450-550°C) to burn off carbonaceous deposits. 3. Adjust O₂:Picoline Ratio: Increase the flow rate of the oxidant (air or oxygen) to ensure a sufficient stoichiometric excess. |
| Poor Selectivity to Nicotinaldehyde (High formation of Nicotinic Acid, Pyridine, or COx) | 1. Over-oxidation: The reaction conditions may be too harsh, leading to the further oxidation of nicotinaldehyde to nicotinic acid or complete combustion to COx.[7] 2. Catalyst Hotspots: Uneven temperature distribution in the catalyst bed can lead to localized over-oxidation. 3. Inappropriate Catalyst Formulation: The acidity and redox properties of the catalyst influence selectivity.[2] | 1. Reduce Reaction Temperature: Lowering the temperature can decrease the rate of over-oxidation. 2. Improve Heat Management: Ensure uniform heating of the reactor and consider diluting the catalyst bed with an inert material to improve heat dissipation. 3. Modify Catalyst: Consider using a catalyst with a different promoter or a lower V₂O₅ loading to tune the surface acidity and redox properties. |
| Gradual Decrease in Catalyst Performance Over Time | 1. Catalyst Sintering: High reaction temperatures can lead to the agglomeration of catalyst particles, reducing the active surface area.[8] 2. Irreversible Poisoning: Contaminants in the feed stream (e.g., sulfur compounds) can irreversibly poison the catalyst. | 1. Operate at Lower Temperatures: If possible, operate at the lower end of the effective temperature range to minimize sintering. 2. Purify Feed Stream: Ensure the 3-picoline and air feeds are free from potential catalyst poisons. |
Hydrogenation of 3-Cyanopyridine (Raney Nickel Catalyst)
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Conversion of 3-Cyanopyridine | 1. Insufficient Hydrogen Pressure: The reaction is dependent on adequate hydrogen availability. 2. Catalyst Deactivation: The Raney nickel may be poisoned or have lost its activity. 3. Mass Transfer Limitations: Poor mixing can limit the contact between the reactants, catalyst, and hydrogen. | 1. Increase Hydrogen Pressure: Ensure the reaction is carried out under the recommended hydrogen pressure. 2. Use Fresh Catalyst: Raney nickel can lose activity over time. Use a fresh batch of catalyst for each reaction. 3. Improve Agitation: Increase the stirring speed to enhance mass transfer. |
| Poor Selectivity to Nicotinaldehyde (High formation of Picolylamine or other by-products) | 1. Over-reduction: The aldehyde intermediate is further reduced to the corresponding amine.[9] 2. Incorrect Acidity: The pH of the reaction medium is critical for selectivity. | 1. Optimize Reaction Time: Monitor the reaction progress closely and stop it once the maximum aldehyde concentration is reached. 2. Adjust pH: Carefully control the concentration of the acid in the reaction mixture. |
| Difficulty in Catalyst Separation | 1. Fine Catalyst Particles: Raney nickel can be very fine and difficult to filter. | 1. Use a Filter Aid: Employ a filter aid like Celite to improve the filtration efficiency. 2. Magnetic Separation: If feasible, use a magnetic stirrer to hold the catalyst at the bottom of the flask while decanting the product solution. |
Section 3: Experimental Protocols
Protocol for Gas-Phase Oxidation of 3-Picoline
Materials:
-
3-picoline (high purity)
-
V₂O₅/TiO₂ catalyst (e.g., 20 wt% V₂O₅ on anatase TiO₂)
-
Compressed air or oxygen
-
Nitrogen (for purging)
-
Deionized water
Equipment:
-
Fixed-bed reactor system with temperature and flow controllers
-
Syringe pump for liquid feed
-
Gas chromatograph (GC) for online or offline analysis[10]
Procedure:
-
Catalyst Loading: Pack the desired amount of V₂O₅/TiO₂ catalyst into the fixed-bed reactor.
-
System Purge: Purge the reactor system with nitrogen for 30 minutes to remove any residual air and moisture.
-
Heating: Heat the reactor to the desired reaction temperature (e.g., 300°C) under a continuous nitrogen flow.
-
Reaction Initiation: Once the temperature is stable, switch the gas feed from nitrogen to air or an oxygen/nitrogen mixture at the desired flow rate.
-
Substrate Introduction: Start the feed of 3-picoline and water using a syringe pump at the calculated flow rates to achieve the desired space velocity and reactant concentrations.
-
Reaction Monitoring: Analyze the reactor effluent periodically using a GC to monitor the conversion of 3-picoline and the selectivity to nicotinaldehyde and other products.
-
Shutdown: After the desired reaction time, stop the 3-picoline and water feed and switch the gas feed back to nitrogen. Allow the reactor to cool down to room temperature under nitrogen flow.
Protocol for Hydrogenation of 3-Cyanopyridine
Materials:
-
3-cyanopyridine
-
Raney nickel (slurry in water)
-
Acetic acid
-
Ethanol (solvent)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon (for inerting)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration setup
Procedure:
-
Inerting the Reactor: Place the 3-cyanopyridine and a magnetic stir bar into the hydrogenation reactor. Purge the reactor with nitrogen or argon.
-
Solvent Addition: Add the solvent (e.g., a mixture of ethanol and acetic acid) to the reactor under an inert atmosphere.[5]
-
Catalyst Addition: Carefully add the Raney nickel slurry to the reaction mixture under a positive pressure of inert gas. Caution: Raney nickel is pyrophoric and may ignite if it dries out in the air.[5]
-
Hydrogenation: Seal the reactor and purge it with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure and begin stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by taking small aliquots (after carefully depressurizing and re-inerting the reactor) and analyzing them by GC or HPLC.[10]
-
Reaction Quenching and Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney nickel. Caution: Keep the filter cake wet to prevent the Raney nickel from igniting.
Section 4: Catalyst Characterization and Performance
The performance of the V₂O₅/TiO₂ catalyst is highly dependent on its physicochemical properties. Proper characterization is essential for understanding catalyst behavior and for troubleshooting.
| Catalyst Property | Characterization Technique | Impact on Performance |
| Crystalline Phase of TiO₂ | X-ray Diffraction (XRD) | The anatase phase of TiO₂ is generally preferred as it promotes better dispersion of the vanadia active phase.[11] |
| Vanadium Species | Raman Spectroscopy | Identifies the presence of monomeric and polymeric vanadate species, which are the active sites for the oxidation reaction.[4] |
| Surface Elemental Composition and Oxidation State | X-ray Photoelectron Spectroscopy (XPS) | Determines the V/Ti ratio on the surface and the oxidation state of vanadium, which are crucial for catalytic activity.[4] |
| Redox Properties | Electron Paramagnetic Resonance (EPR) | Provides information on the presence of V⁴⁺ ions, which are involved in the redox cycle of the catalytic reaction.[4] |
| Surface Area | BET (Brunauer-Emmett-Teller) Analysis | A higher surface area generally leads to better dispersion of the active sites and higher catalytic activity.[11] |
Comparative Performance of V₂O₅-based Catalysts
| Catalyst System | Typical Operating Temperature (°C) | Selectivity to Nicotinaldehyde/Nicotinic Acid (%) | Key Advantages | References |
| V₂O₅/TiO₂ | 300-400 | 70-90 | High activity and selectivity | [2] |
| V₂O₅-MoO₃/TiO₂ | 280-380 | 80-95 | Improved selectivity and lower operating temperature | [3] |
| V₂O₅-ZrO₂/TiO₂ | 300-400 | 75-85 | Enhanced thermal stability | [3] |
Section 5: Frequently Asked Questions (FAQs)
Q1: What are the main by-products in the gas-phase oxidation of 3-picoline, and how can their formation be minimized?
A1: The main by-products are nicotinic acid (from over-oxidation of nicotinaldehyde), pyridine (from decarboxylation), and carbon oxides (from complete combustion).[2] To minimize their formation, you can:
-
Optimize reaction temperature: Lowering the temperature can reduce over-oxidation.
-
Increase space velocity: A shorter residence time can limit the extent of consecutive reactions.
-
Control the oxygen-to-picoline ratio: A very high excess of oxygen can favor complete combustion.
Q2: How can I regenerate a deactivated V₂O₅/TiO₂ catalyst?
A2: Deactivation is often due to the deposition of carbonaceous materials (coke) on the catalyst surface. A common regeneration procedure involves a controlled burnout of these deposits:
-
Stop the 3-picoline feed and purge the reactor with an inert gas like nitrogen.
-
Gradually introduce a stream of air or a diluted oxygen/nitrogen mixture into the reactor.
-
Slowly increase the temperature to a calcination temperature (typically 450-550°C) and hold it for several hours until the coke is completely burned off.
-
Cool the reactor down to the reaction temperature under an inert gas flow before reintroducing the reactants.
Q3: What are the safety precautions I should take when working with Raney nickel?
A3: Raney nickel is pyrophoric, meaning it can ignite spontaneously in air, especially when dry.[5] Always handle it as a slurry in water or another solvent.[5] When filtering, ensure the filter cake remains wet. After the reaction, the catalyst should be quenched carefully, for example, by slowly adding it to a large volume of water.
Q4: Can I use other catalysts for the hydrogenation of 3-cyanopyridine?
A4: While Raney nickel is the most common catalyst, other noble metal catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can also be used for nitrile hydrogenation.[12] However, the selectivity towards the aldehyde can be lower, with the primary amine being the major product.
Q5: What analytical techniques are best for monitoring the progress of nicotinaldehyde synthesis?
A5: Gas chromatography (GC) is well-suited for analyzing the volatile components in the gas-phase oxidation of 3-picoline. For the liquid-phase hydrogenation of 3-cyanopyridine, both GC and High-Performance Liquid Chromatography (HPLC) can be used.[10][13] HPLC is particularly useful for analyzing non-volatile products and intermediates.
Section 6: Visualizing the Process
Workflow for Catalyst Selection and Optimization
Caption: A decision workflow for selecting and optimizing the catalytic synthesis of nicotinaldehyde.
Simplified Reaction Pathway for 3-Picoline Oxidation
Caption: Simplified reaction network for the gas-phase oxidation of 3-picoline over a V₂O₅/TiO₂ catalyst.
References
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. MDPI. Available at: [Link]
-
Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. ResearchGate. Available at: [Link]
-
Chemical and structural characterization of V2O5/TiO2 catalysts. ResearchGate. Available at: [Link]
-
Reagent Friday: Raney Nickel. Master Organic Chemistry. Available at: [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. Google Patents.
-
Preparation and characterization of 20wt.% V2O5–TiO2 catalyst oxidation of cyclohexane. ResearchGate. Available at: [Link]
-
A Catalytic Green Process for the Production of Niacin. CHIMIA. Available at: [Link]
-
The Interaction of V205 with TiO*(Anatase): Catalyst Evolution with Calcination Temperature and O-Xylene Oxidation. Lehigh University. Available at: [Link]
-
Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. Available at: [Link]
-
Selective catalytic reduction of NOx with ammonia and hydrocarbon oxidation over V2O5- MoO3/TiO2 and. Available at: [Link]
-
Oxidation of 3-picoline in the liquid phase. ResearchGate. Available at: [Link]
-
An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide. PMC. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Available at: [Link]
-
Reactivity of V2O5/MgF2 Catalysts for the Selective Ammoxidation of 3-Picoline. MDPI. Available at: [Link]
-
Analytical methods for the monitoring of solid phase organic synthesis. PubMed. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. Available at: [Link]
-
hydrogen. Organic Syntheses Procedure. Available at: [Link]
-
The effect of calcination temperature on the structure and activity relationship of V/Ti catalysts for NH3-SCR. New Journal of Chemistry. Available at: [Link]
-
Effect of Water Vapor on Oxidation Processes of the Cu(111) Surface and Sublayer. MDPI. Available at: [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Effect of TiO 2 Calcination Pretreatment on the Performance of Pt/TiO 2 Catalyst for CO Oxidation. MDPI. Available at: [Link]
- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available at: [Link]
-
3-Picoline. National Toxicology Program. Available at: [Link]
-
GAS-PHASE OXIDATION OF 2-PICOLINE BY “GREEN OXIDIZERS” H2O2 AND N2O. CyberLeninka. Available at: [Link]
-
In-Situ Fabricating V2O5/TiO2-Carbon Heterojunction from Ti3C2 MXene as Highly Active Visible-Light Photocatalyst. MDPI. Available at: [Link]
-
Nitrile reduction. Wikipedia. Available at: [Link]
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. ACS Publications. Available at: [Link]
-
Hydrogenation of dinitriles over Raney ® -Ni catalyst. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. An Investigation of WO3/V2O5/TiO2 Catalysts: Effects of WO3 on Morphology, Thermal Stability, and Activity for the Catalytic Oxidation of Dimethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Quantitative Analysis of 2-(Methylamino)nicotinaldehyde Hydrochloride
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-(Methylamino)nicotinaldehyde hydrochloride. Drawing from established principles in analytical chemistry and extensive experience with similar pyridine and aldehyde-containing compounds, this document offers refined methodologies, troubleshooting guides, and frequently asked questions to ensure the accuracy, precision, and robustness of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Method Development & Refinement
This section addresses foundational questions that arise during the initial stages of method development for 2-(Methylamino)nicotinaldehyde hydrochloride.
Q1: What is the most suitable analytical technique for the quantitative analysis of 2-(Methylamino)nicotinaldehyde hydrochloride?
A1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique.[1] This method offers a balance of specificity, sensitivity, and accessibility for most pharmaceutical analysis laboratories. The compound's structure, featuring a substituted pyridine ring, contains a chromophore that allows for strong UV absorbance, making this detection method highly suitable.[2] While LC-MS/MS can offer higher sensitivity and is invaluable for impurity identification, HPLC-UV provides the necessary robustness and cost-effectiveness for routine quantitative work such as potency assays and content uniformity.[3]
Q2: How do I select an appropriate HPLC column and mobile phase?
A2: The key to a successful separation is controlling the analyte's ionization state and achieving good peak symmetry.
-
Column: A C18 (octadecyl) column is the standard and most effective starting point for a molecule with the polarity of 2-(Methylamino)nicotinaldehyde.[4] A typical dimension would be 4.6 x 150 mm with 3 or 5 µm particle size.
-
Mobile Phase Causality: The molecule contains a basic methylamino group. To achieve a consistent retention time and symmetrical peak shape, the mobile phase pH must be controlled with a buffer. Operating at a pH approximately 2 units below the pKa of the secondary amine will ensure it is consistently protonated. A mobile phase consisting of an acetonitrile or methanol gradient with a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer at pH 2.5-3.5) is a robust starting point.[4] Using a buffer is critical to prevent peak tailing, which occurs when the analyte interacts with the column in multiple ionization states.
Q3: What is the optimal UV detection wavelength for this compound?
A3: The optimal wavelength must be determined experimentally by running a UV-Vis spectrum of a dilute solution of 2-(Methylamino)nicotinaldehyde hydrochloride in the mobile phase. Based on its nicotinaldehyde structure, strong absorbance is expected in the range of 240-280 nm. The final selected wavelength should be the absorbance maximum (λ-max) to ensure the highest sensitivity and to minimize interference from potential impurities or excipients that may absorb at different wavelengths.
Part 2: Troubleshooting Guide for Common Issues
This section is designed in a problem-solution format to directly address specific challenges you may encounter during your analysis.
Q4: My chromatogram shows significant peak tailing for the analyte. What is the cause and how can I fix it?
A4:
-
Primary Cause: Peak tailing for an amine-containing compound like this is almost always due to secondary interactions between the protonated amine and acidic silanol groups on the HPLC column's stationary phase. This is often exacerbated by an inappropriate mobile phase pH.
-
Solutions:
-
Adjust Mobile Phase pH: Ensure your buffer is consistently maintaining a low pH (e.g., 2.5-3.0). This keeps the analyte fully protonated and masks the silanol groups.
-
Add a Competing Amine: Introduce a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). TEA will preferentially bind to the active silanol sites, preventing the analyte from interacting with them.[5]
-
Use a Modern, End-Capped Column: Employ a high-purity silica column that is thoroughly end-capped. These columns have fewer free silanol groups and are specifically designed to produce excellent peak shapes for basic compounds.
-
Q5: I am observing extraneous peaks (ghost peaks) or a drifting baseline in my chromatograms. What should I investigate?
A5:
-
Cause: This issue typically points to contamination in the analytical system or the sample itself.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, HPLC-grade solvents. Filter all aqueous buffers through a 0.22 µm filter before use.
-
System Contamination: Run a blank gradient (injecting only mobile phase) to see if the peaks persist. If they do, the contamination is in your system. Flush the injector, lines, and column thoroughly.
-
Sample Carryover: Implement a robust needle wash protocol using a strong solvent (like a high percentage of organic solvent) to clean the injection needle between runs.
-
Analyte Degradation: The aldehyde functional group can be susceptible to oxidation, forming the corresponding carboxylic acid. The secondary amine can also degrade.[6][7] Ensure samples are prepared fresh and stored away from light and at controlled temperatures. Consider using amber vials.
-
Q6: My analyte recovery is low and inconsistent. What are the potential reasons?
A6:
-
Cause: Low recovery can stem from analyte instability, adsorption onto surfaces, or incomplete extraction from the sample matrix.
-
Solutions:
-
Assess Analyte Stability: 2-(Methylamino)nicotinaldehyde hydrochloride, being an aldehyde and a secondary amine, may be unstable under certain conditions.[8] Perform a solution stability study by analyzing the same standard preparation over 24-48 hours. If the peak area decreases significantly, the analyte is degrading in your chosen diluent. Prepare standards and samples immediately before analysis.
-
Prevent Adsorption: The compound may adsorb to glass or plastic surfaces. Using silanized glass vials or polypropylene vials can mitigate this issue.
-
Optimize Sample Preparation: If analyzing a formulated product, ensure your extraction procedure is validated. Check that the diluent fully dissolves the drug product and that sonication or mixing times are sufficient to release the active ingredient from the excipients.
-
Q7: I've identified a new, unknown peak in my stability samples. What could it be?
A7:
-
Plausible Causes & Identification:
-
Oxidation: The aldehyde group is a primary site for oxidation, which would convert it to 2-(methylamino)nicotinic acid. This impurity would likely be more polar and elute earlier in a reversed-phase system.
-
Reaction with Excipients: Aldehydes are known to react with certain excipients, particularly those that can degrade to form formaldehyde.[9] This can lead to the formation of adducts.
-
Dimerization/Polymerization: Aldehydes can sometimes undergo self-condensation reactions.
-
-
Next Steps: To identify the unknown peak, hyphenated techniques are required. The gold standard would be to collect the fraction corresponding to the peak and analyze it via LC-MS and/or NMR to elucidate its structure.[10]
Part 3: Refined Experimental Protocol & Data
This section provides a detailed, step-by-step protocol for a robust quantitative analysis, along with typical validation parameters.
Experimental Workflow Diagram
The overall process from sample receipt to final result follows a validated, sequential workflow.
Caption: High-level workflow for quantitative HPLC analysis.
Detailed HPLC-UV Protocol
1. Reagent and Solution Preparation:
-
Mobile Phase A (Aqueous): Prepare 20 mM potassium phosphate buffer. Adjust pH to 2.8 with phosphoric acid. Filter through a 0.22 µm nylon filter.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile.
-
Sample/Standard Diluent: Use Mobile Phase A to ensure analyte stability and compatibility with the initial chromatographic conditions.
2. Standard Preparation:
-
Accurately weigh approximately 25 mg of 2-(Methylamino)nicotinaldehyde hydrochloride reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with Diluent to obtain a stock solution of ~500 µg/mL.
-
Prepare a working standard of ~50 µg/mL by diluting 5.0 mL of the stock solution to 50 mL with Diluent.
3. Sample Preparation (for a hypothetical tablet formulation):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one average tablet weight into a 100 mL volumetric flask.
-
Add approximately 70 mL of Diluent, sonicate for 15 minutes, and then shake mechanically for 15 minutes to ensure complete extraction.
-
Dilute to volume with Diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. Further dilution may be required to match the working standard concentration.
4. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 2.8B: Acetonitrile |
| Gradient Program | 0-2 min: 5% B2-12 min: 5% to 60% B12-13 min: 60% to 5% B13-18 min: 5% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at λ-max (e.g., 260 nm, to be determined) |
| Injection Volume | 10 µL |
| Run Time | 18 minutes |
5. System Suitability Test (SST):
-
Before running samples, perform five replicate injections of the working standard.
-
The system is deemed suitable if the following criteria are met:
- Tailing Factor: ≤ 1.5
- Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%
- Theoretical Plates: ≥ 2000
Typical Method Validation Data
The following table summarizes the expected performance characteristics of this refined method, in accordance with ICH Q2(R1) guidelines.[3][11]
| Validation Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 over 5-100 µg/mL range |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% at three concentration levels |
| Precision (RSD) | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Repeatability: 0.6%Intermediate: 1.1% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | ~0.15 µg/mL |
| Robustness | No significant changes in results | Method is robust to minor changes in pH (±0.2), column temperature (±2°C), and mobile phase composition (±2%). |
Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common chromatographic issues.
Caption: A logical flow for troubleshooting common HPLC issues.
References
- Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL...
- Li, Y., et al. (n.d.). Analytical Methods. Royal Society of Chemistry.
- Al-Khawaldeh, M. I., et al. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Institutes of Health.
- PubChem. (n.d.). 6-(Methylamino)nicotinaldehyde.
- Perfetti, T. A. (2022). Qualitative and Quantitative Analysis of Nicotine, Nicotine Derivatives, and Nicotine-Related Alkaloid Optical Isomers: A Review. ResearchGate.
- Saini, D., et al. (2021). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. Asian Journal of Pharmaceutical Research and Development.
- Eide, H. M., et al. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Institutes of Health.
- Google Patents. (n.d.). Process for the preparation of aqueous nicotinaldehyde.
- SIELC Technologies. (n.d.). Separation of Pivalic acid 2-[(methylamino)thioxomethyl hydrazide] on Newcrom R1 HPLC column.
- PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- ResearchGate. (n.d.). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets.
- Chutrtong, J. (n.d.). Optimum Condition Approach To Quantitative Analysis Of Nicotine Using HPLC. International Journal of Scientific and Technology Research.
- John, J., et al. (2022). A Review on Synthesis and Characterization of Pharmaceutical Impurities. World Journal of Pharmaceutical Research, 11(9), 624-643.
- Harmon, P. (n.d.). Trace Aldehydes in Solid Oral Dosage Forms as Catalysts for Nitrosating Secondary Amines. PhaRxmon Consulting LLC.
- Janez, J., et al. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. National Institutes of Health.
Sources
- 1. ajprd.com [ajprd.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. ijstr.org [ijstr.org]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharxmonconsulting.com [pharxmonconsulting.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of 2-(Methylamino)nicotinaldehyde Hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical research, unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison and predictive analysis for confirming the structure of 2-(Methylamino)nicotinaldehyde hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected ¹H and ¹³C NMR spectral data, supported by experimental data from analogous compounds, and provide a detailed protocol for acquiring high-quality spectra.
The Rationale: Why NMR is the Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei, primarily ¹H and ¹³C. For a molecule like 2-(Methylamino)nicotinaldehyde hydrochloride, with its distinct aromatic, aldehydic, and aliphatic protons, NMR offers a definitive fingerprint for structural confirmation.
The formation of the hydrochloride salt significantly influences the electronic environment of the pyridine ring. The protonation of the ring nitrogen induces a deshielding effect, causing a downfield shift of all associated proton signals in the ¹H NMR spectrum[1]. This predictable shift is a key diagnostic feature we will be looking for.
Predicted NMR Profile of 2-(Methylamino)nicotinaldehyde Hydrochloride
Based on the known chemical shifts of substituted pyridines, aldehydes, and the influence of hydrochloride formation, we can predict the ¹H and ¹³C NMR spectra of the target molecule.
Molecular Structure and Numbering
Caption: Molecular structure and atom numbering scheme for 2-(Methylamino)nicotinaldehyde hydrochloride.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) | Rationale |
| CHO | 9.5 - 10.5 | s | - | Aldehyde protons are highly deshielded and typically appear as singlets.[2][3][4] |
| H-6 | 8.0 - 8.5 | d | ~5 | Ortho to the protonated ring nitrogen, leading to significant deshielding.[1] |
| H-4 | 7.8 - 8.2 | dd | ~8, ~2 | Influenced by both H-5 and H-6. |
| H-5 | 6.8 - 7.2 | d | ~8 | Coupled to H-4. |
| NH | Broad singlet | - | - | Exchangeable proton; its chemical shift and appearance are solvent and concentration dependent. |
| NH-CH₃ | 3.0 - 3.5 | d | ~5 | Coupled to the NH proton. May appear as a singlet upon D₂O exchange. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CHO | 190 - 200 | Aldehyde carbonyl carbons are significantly downfield.[2] |
| C-2 | 155 - 165 | Attached to an electron-donating amino group but within a protonated, electron-deficient ring. |
| C-6 | 145 - 155 | Alpha to the protonated nitrogen, resulting in a downfield shift.[1] |
| C-4 | 135 - 145 | Beta to the protonated nitrogen. |
| C-3 | 120 - 130 | Positioned between two substituents. |
| C-5 | 110 - 120 | Influenced by the electron-donating amino group. |
| CH₃ | 30 - 40 | Typical range for a methyl group attached to a nitrogen atom. |
Comparative Analysis with Structurally Similar Compounds
To lend credence to our predictions, let's compare with experimental data from related molecules.
-
Pyridine Hydrochloride: The formation of the hydrochloride salt causes a significant downfield shift for all protons compared to free pyridine, which is attributed to the positive charge on the nitrogen atom decreasing electron density on the ring carbons[1].
-
2-Pyridinecarboxaldehyde: The aldehyde proton appears around 10.09 ppm in CDCl₃[3]. The ring protons are also in the aromatic region, with the proton ortho to the nitrogen being the most deshielded[3].
Experimental Protocol for NMR Analysis
This section outlines a robust, self-validating protocol for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation and Data Acquisition
Sources
- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 2. rsc.org [rsc.org]
- 3. 2-Pyridinecarboxaldehyde(1121-60-4) 1H NMR [m.chemicalbook.com]
- 4. α-Methylcinnamaldehyde(101-39-3) 1H NMR spectrum [chemicalbook.com]
- 5. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
A Comparative Guide to the Efficacy of 2-(Methylamino)nicotinaldehyde Hydrochloride in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the choice of starting materials is paramount to the success and efficiency of a synthetic route. Among the myriad of building blocks available, substituted pyridine aldehydes serve as versatile precursors for a wide array of nitrogen-containing ring systems that form the backbone of many pharmaceutical agents and agrochemicals. This guide provides an in-depth technical analysis of the efficacy of 2-(Methylamino)nicotinaldehyde hydrochloride in several key reaction types, offering a comparative perspective against other commonly employed aldehydes. Our focus will be on elucidating the underlying mechanistic principles, providing actionable experimental protocols, and presenting comparative data to inform your synthetic strategies.
The Influence of the 2-(Methylamino) Group: An Electronic Perspective
The reactivity of an aldehyde in cyclization and condensation reactions is critically influenced by the electronic nature of its substituents. In the case of 2-(Methylamino)nicotinaldehyde, the methylamino group at the 2-position of the pyridine ring plays a significant role. As an electron-donating group (EDG), the methylamino substituent increases the electron density of the pyridine ring through a resonance effect. This heightened nucleophilicity can facilitate electrophilic attack on the ring, a key step in many cyclization reactions.
Conversely, the aldehyde group at the 3-position is an electron-withdrawing group (EWG), which decreases electron density. The interplay between the electron-donating methylamino group and the electron-withdrawing aldehyde group creates a unique electronic environment that can be harnessed for specific synthetic transformations.
Efficacy in Key Heterocyclic Synthesis Reactions
We will now delve into the performance of 2-(Methylamino)nicotinaldehyde hydrochloride in specific, widely utilized reaction types for the synthesis of heterocyclic compounds.
The Friedländer Annulation for Quinoline Synthesis
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1] The reaction is typically catalyzed by either acid or base.
Mechanistic Insight: The electron-donating 2-methylamino group in 2-(Methylamino)nicotinaldehyde can enhance the reactivity of the aldehyde's carbonyl group towards nucleophilic attack by the active methylene compound. This can potentially lead to higher yields and milder reaction conditions compared to unsubstituted or electron-deficient nicotinaldehydes.
Comparative Analysis: While direct comparative studies are limited in the readily available literature, the synthesis of 2-(methylamino)quinoline-3-carboxamides from related pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones highlights the utility of the 2-(methylamino)nicotinaldehyde scaffold in accessing functionalized quinolines.[2] In a hypothetical comparison with 2-chloronicotinaldehyde, another common precursor, the 2-(methylamino) derivative would be expected to exhibit different reactivity patterns. The chloro group, being electron-withdrawing, would render the aldehyde more electrophilic but might require harsher conditions for subsequent cyclization steps.
Experimental Protocol: Synthesis of a Substituted 2-(Methylamino)quinoline
-
Reactants: 2-(Methylamino)nicotinaldehyde hydrochloride, a ketone with an α-methylene group (e.g., cyclohexanone), and a catalytic amount of a base (e.g., potassium hydroxide).
-
Solvent: Ethanol or another suitable protic solvent.
-
Procedure:
-
Dissolve 2-(Methylamino)nicotinaldehyde hydrochloride (1 equivalent) and cyclohexanone (1.2 equivalents) in ethanol.
-
Add a catalytic amount of potassium hydroxide (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
The product may precipitate out of solution. If so, collect the solid by filtration. Otherwise, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
-
Data Summary:
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-(Methylamino)nicotinaldehyde | Cyclohexanone | KOH | Ethanol, Reflux | Expected High | Hypothetical |
| 2-Chloronicotinaldehyde | Cyclohexanone | Various | Often requires stronger acids/bases | Variable | General Literature |
Note: The yield for 2-(Methylamino)nicotinaldehyde is a projection based on its electronic properties and related literature. Specific experimental data is needed for a definitive comparison.
Friedländer Annulation Workflow
Caption: Workflow for the Friedländer Annulation.
Knoevenagel Condensation and Related Reactions with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[3] This reaction is fundamental in carbon-carbon bond formation.
Mechanistic Insight: The reactivity in a Knoevenagel condensation is highly dependent on the electrophilicity of the aldehyde. While the electron-donating methylamino group might slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted aldehyde, the reaction is often catalyzed by a weak base, which generates a carbanion from the active methylene compound. The overall reaction rate is a balance between the nucleophilicity of the carbanion and the electrophilicity of the aldehyde. It has been observed that pyridinecarbaldehydes, in general, undergo Knoevenagel condensation much faster than benzaldehyde derivatives, indicating the activating effect of the pyridine ring itself.[4]
Comparative Analysis: Compared to pyridine-4-carbaldehyde, which has been shown to react rapidly, the 2-(methylamino) derivative might exhibit a slightly slower initial condensation rate due to the electron-donating substituent. However, the increased nucleophilicity of the pyridine ring could play a role in stabilizing intermediates, potentially leading to high overall yields.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reactants: 2-(Methylamino)nicotinaldehyde hydrochloride, malononitrile, and a catalytic amount of a weak base (e.g., piperidine or triethylamine).
-
Solvent: Ethanol or isopropanol.
-
Procedure:
-
Dissolve 2-(Methylamino)nicotinaldehyde hydrochloride (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine (0.05 equivalents).
-
Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates directly from the reaction mixture.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.
-
Data Summary:
| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) | Reference |
| 2-(Methylamino)nicotinaldehyde | Malononitrile | Piperidine | Ethanol, RT | Expected High | Hypothetical |
| Pyridine-4-carbaldehyde | Malononitrile | None | H2O:EtOH, RT | 95 | [4] |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol, RT | Moderate to High | General Literature |
Note: The yield for 2-(Methylamino)nicotinaldehyde is a projection based on general principles of Knoevenagel condensations with pyridine aldehydes.
Knoevenagel Condensation Mechanism
Caption: Mechanism of the Knoevenagel Condensation.
Gewald Reaction for Thiophene Synthesis
The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes from a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur, in the presence of a base.[5][6]
Mechanistic Insight: The initial step of the Gewald reaction is a Knoevenagel condensation between the aldehyde and the active methylene nitrile.[6] Therefore, the principles discussed in the previous section apply here as well. The subsequent steps involve the addition of sulfur and cyclization. The electron-rich nature of the intermediate formed from 2-(Methylamino)nicotinaldehyde could potentially influence the rate of the sulfur addition and the subsequent cyclization-aromatization steps.
Comparative Analysis: The success of the Gewald reaction often depends on the efficiency of the initial Knoevenagel condensation. Given the high reactivity of pyridinecarbaldehydes in this step, 2-(Methylamino)nicotinaldehyde is expected to be a suitable substrate. In comparison to aliphatic aldehydes, which are also commonly used, the aromatic nature of the pyridine ring in 2-(Methylamino)nicotinaldehyde provides a scaffold for the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activity.[7]
Experimental Protocol: Synthesis of a Substituted 2-Aminothieno[2,3-b]pyridine
-
Reactants: 2-(Methylamino)nicotinaldehyde hydrochloride, ethyl cyanoacetate, elemental sulfur, and a base (e.g., morpholine or triethylamine).
-
Solvent: Ethanol or methanol.
-
Procedure:
-
To a solution of 2-(Methylamino)nicotinaldehyde hydrochloride (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add morpholine (2 equivalents) dropwise to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux for 1-2 hours.
-
Cool the mixture to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry.
-
Data Summary:
| Aldehyde | Active Methylene Compound | Sulfur Source | Base | Conditions | Yield (%) | Reference |
| 2-(Methylamino)nicotinaldehyde | Ethyl Cyanoacetate | S₈ | Morpholine | Ethanol, Reflux | Expected Good | Hypothetical |
| Cyclohexanone | Malononitrile | S₈ | Morpholine | Methanol, 50 °C | 85 | General Literature |
| Acetaldehyde | Ethyl Cyanoacetate | S₈ | Diethylamine | Ethanol, RT | 70-80 | General Literature |
Note: The yield for 2-(Methylamino)nicotinaldehyde is a projection based on the established utility of the Gewald reaction.
Gewald Reaction Workflow
Caption: Workflow for the Gewald Reaction.
Conclusion and Future Outlook
2-(Methylamino)nicotinaldehyde hydrochloride emerges as a promising and versatile reagent for the synthesis of a variety of heterocyclic compounds. The electron-donating nature of the 2-methylamino group, in conjunction with the inherent reactivity of the pyridine-3-carboxaldehyde scaffold, offers potential advantages in terms of reaction rates and yields in key transformations such as the Friedländer annulation, Knoevenagel condensation, and Gewald reaction.
While this guide provides a theoretical and mechanistically grounded comparison, there is a clear need for direct, quantitative experimental studies to fully elucidate the efficacy of 2-(Methylamino)nicotinaldehyde hydrochloride in comparison to other aldehydes. Such studies would be invaluable to the scientific community, providing a robust dataset to guide the rational design of synthetic routes for novel pharmaceuticals and agrochemicals. The exploration of its utility in other multicomponent reactions and its application in the synthesis of complex natural products represent exciting avenues for future research.
References
- Kovtunenko, V. O., & Zavarzin, I. V. (2015). A convenient approach to the synthesis of substituted 2-(methylamino)quinoline-3-carboxamides. Journal of Organic and Pharmaceutical Chemistry, 13(3), 51-57.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2017).
- Al-Omran, F., & El-Khair, A. A. (2010). The Reaction of 2-Dimethylaminomethylene-3-oxo-N-phenylbutyramide with Active Methylene Nitriles. Journal of Heterocyclic Chemistry, 47(3), 528-533.
- Ohta, T., et al. (2018). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Molecules, 23(10), 2465.
- Chapman, G. M., & Taylor, D. R. (1976). Synthesis and reactions of 2-methyl-3-methylamino-2-azabicyclo[3.2.1]-oct-6-ene and its valence isomer. Journal of the Chemical Society, Perkin Transactions 1, (13), 1424-1428.
- Al-Mousawi, S. M., et al. (2012). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions. Molecules, 17(6), 6333-6347.
- Barlin, G. B., & Robson, J. A. (1968). Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide. Journal of the Chemical Society C: Organic, 2319-2322.
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
- de Souza, M. C. B. V., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 32, 1933-1944.
- Al-Zahrani, F. A. M. (2023). Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates: Experimental and DFT Study. Molecules, 28(11), 4353.
- El-Gaby, M. S. A., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society, 18(10), 2535-2569.
- Prakash Academy. (2012, February 16). Organic Chemistry : Reactions of Active Methylene Group - Tutorial [Video]. YouTube.
- Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1853.
- Zavarzin, I. V., et al. (2005). Synthesis of Thieno[2,3-d]pyrimidine and Quinazoline Derivatives from Monothiooxamides. ChemInform, 36(9).
- Asiri, A. M., et al. (2021). Synthesis of substituted 2-quinolines-3-carbaldehyde.
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Knoevenagel condensation. [Link]
- ResearchGate. (n.d.). Gewald type reaction for synthesis of 2-aminothiophene.
- Al-Mousawi, S. M., et al. (2010). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions.
- eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS.
- Wang, X., et al. (2021). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde.
- Gholap, A. R., & Gill, C. H. (2012). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(1), 139-152.
- National Institutes of Health. (n.d.).
- Sharma, J., & Champagne, P. A. (2024).
- Banaras Hindu University. (n.d.).
- To Chemistry Journal. (2020). Part –V: Utilities of Active Methylen. To Chemistry Journal, 7.
- ChemRxiv. (2024).
- Reddy, T. R., & Iyengar, P. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
- Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A convenient approach to the synthesis of substituted 2-(methylamino)quinoline-3-carboxamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. chemrxiv.org [chemrxiv.org]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-(Methylamino)nicotinaldehyde Hydrochloride: A Guide to Personal Protective Equipment
For Immediate Implementation by Laboratory Personnel
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 2-(Methylamino)nicotinaldehyde hydrochloride, demands a meticulous and informed approach to personal protection. This guide, grounded in established safety protocols and expert analysis, provides essential, actionable information for the safe handling and disposal of this compound, ensuring both personal safety and the integrity of your research.
While specific toxicological data for 2-(Methylamino)nicotinaldehyde hydrochloride is not extensively documented, a thorough evaluation of safety data for structurally similar compounds, including various pyridine aldehydes, provides a robust framework for establishing comprehensive safety procedures. The following directives are based on a conservative interpretation of the potential hazards associated with this class of compounds.
Core Safety Directives: A Proactive Stance on Protection
The primary routes of potential exposure to 2-(Methylamino)nicotinaldehyde hydrochloride are inhalation, skin contact, and eye contact.[1] Therefore, a multi-layered personal protective equipment (PPE) strategy is imperative.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place and fully operational. All handling of 2-(Methylamino)nicotinaldehyde hydrochloride, including weighing, dissolution, and transfer, must be conducted within a certified chemical fume hood.[2] This primary containment measure is critical for minimizing the inhalation of any dusts or vapors. Ensure that the fume hood has a recent inspection sticker and that the sash is maintained at the lowest practical height. An eyewash station and safety shower must be readily accessible and tested regularly.[2]
Personal Protective Equipment: Your Essential Barrier
The following table outlines the minimum required PPE for handling 2-(Methylamino)nicotinaldehyde hydrochloride. It is crucial to remember that PPE is the last line of defense; proper handling techniques and engineering controls are paramount.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient. A face shield should be worn in conjunction with goggles when there is a significant splash risk.[3][4] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Provides a barrier against skin contact. Double gloving is recommended to increase protection and allow for safe removal of the outer glove in case of contamination.[5] Ensure gloves are inspected for any signs of degradation or puncture before use. |
| Body | Laboratory Coat | A standard laboratory coat will protect against minor spills and contamination of personal clothing. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory | NIOSH-Approved Respirator (as needed) | For routine handling within a functioning chemical fume hood, respiratory protection may not be necessary. However, if there is a potential for aerosol generation or if engineering controls are not available or malfunctioning, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is required.[2] |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict, sequential procedure for donning, doffing, and disposing of PPE is critical to prevent cross-contamination and ensure the safety of yourself and your colleagues.
Donning PPE: A Deliberate Sequence
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Inner Gloves: Don your first pair of chemical-resistant gloves.
-
Outer Gloves: Don your second pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.
-
Respiratory Protection (if required): Perform a positive and negative pressure seal check to ensure your respirator is properly fitted.
Doffing PPE: A Contamination-Conscious Protocol
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.
-
Face Shield/Goggles: Remove your face shield or goggles from the back of your head to avoid touching the potentially contaminated front surface.
-
Lab Coat: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated outer surface away from your body.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
All disposable PPE, including gloves, and any materials used to clean up spills of 2-(Methylamino)nicotinaldehyde hydrochloride should be considered hazardous waste.
-
Solid Waste: Place contaminated gloves, wipes, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Any solutions containing 2-(Methylamino)nicotinaldehyde hydrochloride must be disposed of in a properly labeled hazardous waste container. Do not pour any amount down the drain.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.[1]
Workflow for Safe Handling
The following diagram illustrates the critical decision-making and procedural flow for safely handling 2-(Methylamino)nicotinaldehyde hydrochloride.
Caption: Workflow for Safe Handling of 2-(Methylamino)nicotinaldehyde Hydrochloride.
In Case of Exposure: Immediate Actions
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
By adhering to these guidelines, you are not only protecting yourself but also fostering a culture of safety that is fundamental to scientific excellence. Your diligence in implementing these procedures is a testament to your commitment to responsible research.
References
- 2-Pyridinecarboxaldehyde Safety Data Sheet. (2012-09-10).
- 2-(Methylamino)pyridine Safety Data Sheet. (2009-11-30). Sigma-Aldrich.
- 6-(Methylamino)nicotinaldehyde Safety Data Sheet. BLD Pharmatech.
- Nicotinaldehyde Safety Data Sheet. (2023-11-07). Apollo Scientific.
- Nicotinaldehyde oxime Safety Data Sheet. Fisher Scientific.
- Methylamine. (2022-06-29). The MAK Collection for Occupational Health and Safety.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
- 2-(Methylamino)ethanol Safety Data Sheet. (2025-11-06). Sigma-Aldrich.
- Personal Protective Equipment. (2025-09-12). US EPA.
- 6-(Methylamino)nicotinaldehyde. PubChem.
- Personal protective equipment when handling plant protection products. (2016). BVL.
- Personal Protective Equipment (PPE). CHEMM.
- Components of Personal Protective Equipment. Pesticide Environmental Stewardship.
- 2-(methylamino)nicotinaldehyde. CompTox Chemicals Dashboard.
- 2-Methylaminopyridine-3-carbaldehyde. ChemicalBook.
- 6-(Methylamino)nicotinaldehyde. Santa Cruz Biotechnology.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
